6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methylsulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQNRRYFJXMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of 2-amino-6-chlorobenzothiazole: This can be achieved by reacting 2-chloroaniline with carbon disulfide and sulfur in the presence of a base such as potassium hydroxide.
Introduction of the methylsulfonyl group: The 2-amino-6-chlorobenzothiazole is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Coupling reaction: Finally, the intermediate product is coupled with another benzothiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Thiazole derivatives, including 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been investigated for their potential as therapeutic agents due to their ability to interact with various biological targets. These compounds are known to exhibit:
- Antimicrobial Activity : Thiazole derivatives have shown efficacy against various bacterial and fungal strains. For instance, similar compounds have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Compounds structurally related to 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been tested against various cancer cell lines, showing promising results in inhibiting growth .
Biological Evaluation
Biological evaluation studies focus on understanding how this compound interacts with specific proteins or enzymes involved in disease pathways. Techniques such as molecular docking are utilized to predict binding affinities, which can provide insights into its pharmacological properties. The presence of functional groups like chloro and methylsulfonyl significantly influences these interactions, potentially enhancing therapeutic efficacy .
Drug Development
The unique structural configuration of 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine positions it as a candidate for further investigation in drug development. Its ability to undergo various chemical transformations allows for the synthesis of novel derivatives that can be tailored for specific therapeutic targets .
Case Studies
Several studies have documented the synthesis and evaluation of thiazole derivatives similar to 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine:
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]benzo[d]thiazol-2-amine (BT16)
- Substituents: 6-chloro, 4-phenyl, and 4-nitrophenyl groups.
- Properties: Melting point 279–281°C; IR and NMR data confirm C=N and C-Cl bonds.
- Comparison: The nitro group enhances electron withdrawal, but the absence of methylsulfonyl reduces solubility compared to the target compound.
6-(4-Methoxyphenyl)Benzo[d]Thiazol-2-Amine (3c) Substituents: 4-methoxyphenyl (electron-donating). Bioactivity: 67% NO scavenging at 50 µg/mL (IC₅₀ = 38.19 µg/mL); 86.24% urease inhibition. Comparison: Methoxy groups improve NO scavenging but reduce metabolic stability compared to methylsulfonyl.
N-(6-Bromobenzo[d]Thiazol-2-yl)Acetamide (4) Substituents: 6-bromo, acetylated amine. Bioactivity: 92% NO scavenging at 100 µg/mL (IC₅₀ = 46.5 µg/mL). Comparison: Bromine’s steric bulk may hinder enzyme access, whereas methylsulfonyl’s polarity enhances solubility.
6-Methylsulfonyl-1,3-Benzothiazol-2-Amine
- Substituents: 6-methylsulfonyl.
- Properties: SMILES
C[S](=O)(=O)c1ccc2nc(N)sc2c1; InChi confirms sulfone group. - Comparison: The sulfone group’s strong electron withdrawal likely increases reactivity in electrophilic substitutions.
Physicochemical Properties
Q & A
Q. Q1. What are the standard synthetic routes for 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclization of substituted anilines with thiocyanate derivatives under acidic conditions. For example, benzo[d]thiazol-2-amines are prepared by reacting 4-chloroaniline with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to form hydrazinyl intermediates . Key intermediates are characterized via:
- 1H/13C NMR : Peaks at δ 7.5–8.2 ppm (aromatic protons) and δ 160–165 ppm (C=N/C=S groups) confirm benzothiazole core formation .
- IR Spectroscopy : Absorption bands at 1621 cm⁻¹ (C=N) and 693 cm⁻¹ (C-Cl) validate functional groups .
- Melting Points : Sharp melting ranges (e.g., 156–158°C for N-phenyl derivatives) ensure purity .
Q. Q2. How is the compound’s purity validated, and what analytical thresholds are critical for research use?
Methodological Answer: Purity is assessed via:
- HPLC/LCMS : Gradient elution (e.g., 4%→100% acetonitrile) with retention times tracked (e.g., 3.05–4.53 min) to confirm >95% purity .
- Elemental Analysis : Acceptable deviations ≤0.4% for C, H, N, S .
- TLC : Rf values (e.g., 0.74 in ACN:MeOH 1:1) monitor reaction progress .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across substituted benzothiazole derivatives?
Methodological Answer: Contradictions often arise from substituent effects. For example:
- Antimicrobial Activity : N-(6-chlorophenyl) derivatives show higher Gram-positive inhibition (MIC 8 µg/mL) compared to methylsulfonyl analogs (MIC 32 µg/mL) due to enhanced lipophilicity .
- Docking Studies : Use software like AutoDock to correlate activity with binding affinity to targets (e.g., CDC2-like kinases). Substituents at the 6-position may sterically hinder interactions .
- Statistical Validation : Apply ANOVA to compare IC50 values across substituents (p < 0.05 threshold) .
Q. Q4. What strategies optimize reaction yields in multi-step syntheses involving benzothiazole cores?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 h at 150°C vs. 7–9 h reflux) for Pd-catalyzed couplings, improving yields by 20–30% .
- Solvent Selection : DMF enhances cyclization efficiency over DMSO due to higher polarity (yield: 78% vs. 65%) .
- Catalyst Screening : Triethylamine (5 mol%) boosts hydrazone formation yields (85%) compared to NaOAc (70%) .
Q. Q5. How are solubility challenges addressed in in vitro bioassays for hydrophobic benzothiazole derivatives?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without cytotoxicity (≤0.1% DMSO) .
- Nanoparticle Formulation : Encapsulate compounds in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
- Surfactant Addition : 0.1% Tween-80 improves solubility in antimicrobial assays .
Critical Considerations for Experimental Design
- Regioselectivity : Use steric directing groups (e.g., methylsulfonyl) to control substitution at the 6-position .
- Stability Testing : Monitor compound degradation in DMSO stock solutions via LCMS over 72 h .
- Negative Controls : Include unsubstituted benzothiazoles to isolate substituent effects in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
